molecular formula C11H16N2O B12949295 (S)-4-(Aminomethyl)-2-(pyrrolidin-2-yl)phenol

(S)-4-(Aminomethyl)-2-(pyrrolidin-2-yl)phenol

Katalognummer: B12949295
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: QBFSQUPNYCBLCN-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(Aminomethyl)-2-(pyrrolidin-2-yl)phenol is a chiral compound with a unique structure that includes an aminomethyl group and a pyrrolidinyl group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Aminomethyl)-2-(pyrrolidin-2-yl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and pyrrolidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-hydroxybenzaldehyde with pyrrolidine under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired aminomethyl group.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of more efficient catalysts can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-(Aminomethyl)-2-(pyrrolidin-2-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated phenols.

Wissenschaftliche Forschungsanwendungen

(S)-4-(Aminomethyl)-2-(pyrrolidin-2-yl)phenol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets are of interest for understanding its mechanism of action.

    Industrial Applications: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-4-(Aminomethyl)-2-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrrolidinyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-4-(Aminomethyl)-2-(pyrrolidin-2-yl)phenol: The enantiomer of the compound, which may have different biological activities.

    4-(Aminomethyl)phenol: Lacks the pyrrolidinyl group, leading to different chemical properties.

    2-(Pyrrolidin-2-yl)phenol: Lacks the aminomethyl group, affecting its reactivity and applications.

Uniqueness

(S)-4-(Aminomethyl)-2-(pyrrolidin-2-yl)phenol is unique due to its chiral nature and the presence of both aminomethyl and pyrrolidinyl groups. These features contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Eigenschaften

Molekularformel

C11H16N2O

Molekulargewicht

192.26 g/mol

IUPAC-Name

4-(aminomethyl)-2-[(2S)-pyrrolidin-2-yl]phenol

InChI

InChI=1S/C11H16N2O/c12-7-8-3-4-11(14)9(6-8)10-2-1-5-13-10/h3-4,6,10,13-14H,1-2,5,7,12H2/t10-/m0/s1

InChI-Schlüssel

QBFSQUPNYCBLCN-JTQLQIEISA-N

Isomerische SMILES

C1C[C@H](NC1)C2=C(C=CC(=C2)CN)O

Kanonische SMILES

C1CC(NC1)C2=C(C=CC(=C2)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.